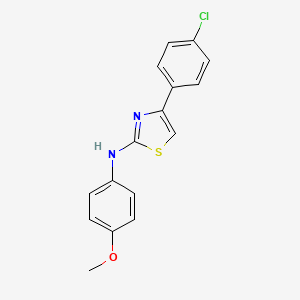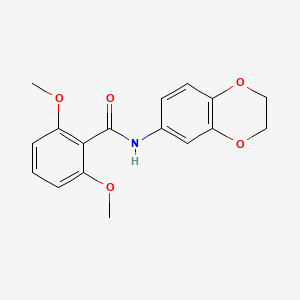
2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline, also known as PMNQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PMNQ is a quinoline derivative that has been shown to have unique properties that make it a promising candidate for use in various fields of research. In
作用機序
The mechanism of action of 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline is not fully understood, but it is believed to involve interactions with cellular membranes and proteins. 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline has been shown to have a high affinity for lipid membranes, which may be related to its fluorescence properties. It has also been shown to interact with proteins such as albumin and hemoglobin, which may be related to its potential use in drug delivery applications.
Biochemical and Physiological Effects
2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline can induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. It has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
実験室実験の利点と制限
One of the advantages of using 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline in lab experiments is its strong fluorescence properties, which make it a useful tool for studying cellular processes. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research involving 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline. One area of interest is in the development of new optoelectronic devices, such as OLEDs and solar cells, using 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline as a key component. Another area of interest is in the development of new molecular electronics devices, such as transistors and memory devices, using 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline as a conductive material.
In addition, further research is needed to fully understand the mechanism of action of 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline, which may lead to the development of new drugs and therapies. Finally, 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline may have potential applications in the development of new antibiotics and other antimicrobial agents, which could be useful in the fight against antibiotic-resistant bacteria.
合成法
The synthesis of 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2,4,6,7-tetramethyl-1,2-dihydroquinoline, which is reacted with 4-nitrobenzyl bromide in the presence of a base to form the intermediate product. This intermediate is then subjected to a series of reactions, including reduction and deprotection, to yield the final product, 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline.
科学的研究の応用
2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline has been found to have a variety of potential applications in scientific research. One area of interest is in the field of organic electronics, where 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline has been shown to exhibit strong fluorescence properties. This makes it a promising candidate for use in optoelectronic devices such as OLEDs and solar cells.
Another area of research where 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline has shown potential is in the field of molecular electronics. 2,2,4,6,7-pentamethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline has been shown to exhibit conductive properties, which make it a promising candidate for use in electronic devices such as transistors and memory devices.
特性
IUPAC Name |
2,2,4,6,7-pentamethyl-1-[(4-nitrophenyl)methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14-10-19-16(3)12-21(4,5)22(20(19)11-15(14)2)13-17-6-8-18(9-7-17)23(24)25/h6-12H,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOGTMJMYRRKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,6,7-Pentamethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-furylmethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5683281.png)
![2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5683287.png)

![(2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5683313.png)
![(3S*,4R*)-1-{[(2-fluorobenzyl)(methyl)amino]acetyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5683316.png)
![N-[(3S*,4R*)-1-(1H-indazol-1-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5683321.png)

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]cycloheptanecarboxamide](/img/structure/B5683333.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5683336.png)

![5-(4-chlorophenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5683351.png)
![2-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-5-methylpyrazine](/img/structure/B5683358.png)
![1-(2-furylmethyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5683362.png)
![2-(3-methylbutyl)-8-(morpholin-4-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5683374.png)